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molecular formula C27H33N5O3 B3181717 p38alpha Inhibitor 2 CAS No. 1095003-80-7

p38alpha Inhibitor 2

Cat. No. B3181717
M. Wt: 475.6 g/mol
InChI Key: SAZVRXTVWZAHBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Cc1ccc(C(=O)NC2CC2)cc1-n1ccnc(NC(C)(C)c2ccccc2OCCCl)c1=O
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[CH3:35][NH2:36].[CH3:43][CH2:44][O:45][C:46](=[O:47])[CH3:48].[Cl:1][CH2:2][CH2:3][O:4][c:5]1[c:6]([C:11]([CH3:12])([CH3:13])[NH:14][c:15]2[c:16](=[O:34])[n:17](-[c:21]3[cH:22][c:23]([C:24](=[O:25])[NH:26][CH:27]4[CH2:28][CH2:29]4)[cH:30][cH:31][c:32]3[CH3:33])[cH:18][cH:19][n:20]2)[cH:7][cH:8][cH:9][cH:10]1.[O:37]1[CH2:38][CH2:39][O:40][CH2:41][CH2:42]1>>[CH2:2]([CH2:3][O:4][c:5]1[c:6]([C:11]([CH3:12])([CH3:13])[NH:14][c:15]2[c:16](=[O:34])[n:17](-[c:21]3[cH:22][c:23]([C:24](=[O:25])[NH:26][CH:27]4[CH2:28][CH2:29]4)[cH:30][cH:31][c:32]3[CH3:33])[cH:18][cH:19][n:20]2)[cH:7][cH:8][cH:9][cH:10]1)[NH:36][CH3:35]

Inputs

Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CN
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CCOC(C)=O
Name
Cc1ccc(C(=O)NC2CC2)cc1-n1ccnc(NC(C)(C)c2ccccc2OCCCl)c1=O
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
Cc1ccc(C(=O)NC2CC2)cc1-n1ccnc(NC(C)(C)c2ccccc2OCCCl)c1=O
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
C1COCCO1

Outcomes

Product
Name
Type
product
Smiles
CNCCOc1ccccc1C(C)(C)Nc1nccn(-c2cc(C(=O)NC3CC3)ccc2C)c1=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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